molecular formula C5H7ClO2 B3241727 (R)-tetrahydrofuran-2-carbonyl chloride CAS No. 148151-47-7

(R)-tetrahydrofuran-2-carbonyl chloride

Cat. No.: B3241727
CAS No.: 148151-47-7
M. Wt: 134.56 g/mol
InChI Key: DVCFNCQPOANJGU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tetrahydrofuran-2-carbonyl chloride is an organic compound that belongs to the class of acyl chlorides It is derived from tetrahydrofuran, a cyclic ether, and contains a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-tetrahydrofuran-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of ®-tetrahydrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

(R)-tetrahydrofuran-2-carboxylic acid+SOCl2(R)-tetrahydrofuran-2-carbonyl chloride+SO2+HCl\text{(R)-tetrahydrofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{(R)-tetrahydrofuran-2-carbonyl chloride} + \text{SO}_2 + \text{HCl} (R)-tetrahydrofuran-2-carboxylic acid+SOCl2​→(R)-tetrahydrofuran-2-carbonyl chloride+SO2​+HCl

This method is efficient and widely used in laboratory settings.

Industrial Production Methods: In industrial settings, ®-tetrahydrofuran-2-carbonyl chloride can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) as alternative chlorinating agents.

Chemical Reactions Analysis

Types of Reactions: ®-tetrahydrofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form ®-tetrahydrofuran-2-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to ®-tetrahydrofuran-2-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Amines: Reaction with primary or secondary amines under mild conditions to form amides.

    Alcohols: Reaction with alcohols in the presence of a base to form esters.

    Thiols: Reaction with thiols to form thioesters.

Major Products:

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

Scientific Research Applications

®-tetrahydrofuran-2-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is employed in the preparation of polymers and copolymers with specific properties.

    Medicinal Chemistry: It serves as a building block in the synthesis of biologically active molecules and drug candidates.

    Material Science: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-tetrahydrofuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Tetrahydrofuran-2-carbonyl chloride: The non-chiral version of the compound.

    Tetrahydrofuran-3-carbonyl chloride: A positional isomer with the carbonyl chloride group at the 3-position.

    Cyclopentanecarbonyl chloride: A structurally similar compound with a five-membered ring.

Uniqueness: ®-tetrahydrofuran-2-carbonyl chloride is unique due to its chiral nature, which can impart specific stereochemical properties to the compounds synthesized from it. This chiral center can be crucial in the development of enantiomerically pure pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

(2R)-oxolane-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCFNCQPOANJGU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tetrahydrofuran-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
(R)-tetrahydrofuran-2-carbonyl chloride
Reactant of Route 3
(R)-tetrahydrofuran-2-carbonyl chloride
Reactant of Route 4
(R)-tetrahydrofuran-2-carbonyl chloride
Reactant of Route 5
(R)-tetrahydrofuran-2-carbonyl chloride
Reactant of Route 6
(R)-tetrahydrofuran-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.